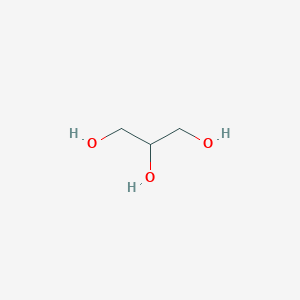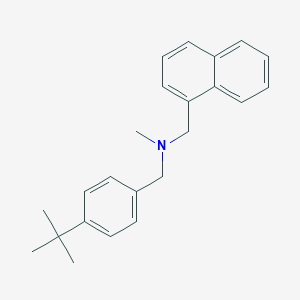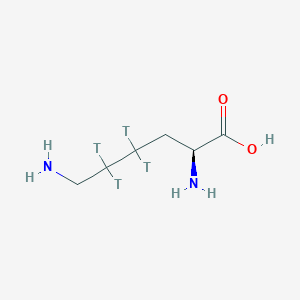
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is a chemical compound with the molecular formula C27H31IN2O. It is known for its complex structure, which includes a piperidine ring and diphenyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with N-((1-methyl-3-piperidyl)methyl)amine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired quality.
化学反応の分析
Types of Reactions
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as a pharmacological agent.
Medicine: The compound is explored for its therapeutic properties and potential use in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in pharmacology or other scientific research.
類似化合物との比較
Similar Compounds
- 2,2-Diphenylacetic acid
- N-((1-methyl-3-piperidyl)methyl)amine
- Diphenhydramine
Uniqueness
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is unique due to its specific combination of structural features, including the piperidine ring and diphenyl groups
特性
CAS番号 |
101651-72-3 |
|---|---|
分子式 |
C27H31IN2O |
分子量 |
526.5 g/mol |
IUPAC名 |
N-[(1-methylpiperidin-3-yl)methyl]-N,2,2-triphenylacetamide;hydroiodide |
InChI |
InChI=1S/C27H30N2O.HI/c1-28-19-11-12-22(20-28)21-29(25-17-9-4-10-18-25)27(30)26(23-13-5-2-6-14-23)24-15-7-3-8-16-24;/h2-10,13-18,22,26H,11-12,19-21H2,1H3;1H |
InChIキー |
DNHDRCJOMGYUIA-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
正規SMILES |
CN1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.I |
同義語 |
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)




![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)

